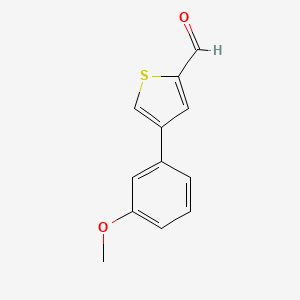

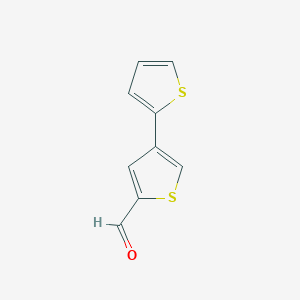

4-(Thiophen-2-yl)thiophene-2-carbaldehyde

Descripción general

Descripción

“4-(Thiophen-2-yl)thiophene-2-carbaldehyde” is a chemical compound that belongs to the family of thiophenes . Thiophenes are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

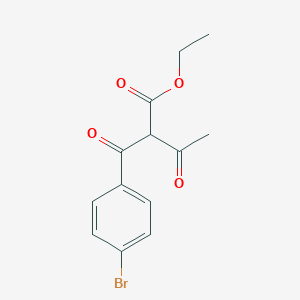

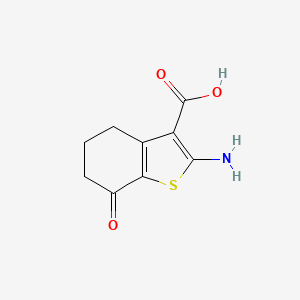

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. As mentioned earlier, they can be synthesized through condensation reactions . They can also participate in other types of reactions, but specific reactions involving “this compound” are not mentioned in the search results.Aplicaciones Científicas De Investigación

Design and Synthesis of Arylthiophene-2-Carbaldehydes and Their Biological Evaluation

A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and showed promising biological activities. These compounds exhibited good antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Specifically, one compound demonstrated superior antibacterial activity against Pseudomonas aeruginosa and exceptional nitric oxide scavenging ability, while another showed remarkable haemolytic action and urease inhibition (Ali et al., 2013).

Synthesis, Characterization, and Antimicrobial Activity of Novel Chitosan Schiff Bases

Chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including 4-(thiophen-2-yl)thiophene-2-carbaldehyde, were synthesized and characterized. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi without exhibiting cytotoxic activity, highlighting their potential as antimicrobial agents (Hamed et al., 2020).

Photophysical Properties of Novel Aryl Substituted Thiophene Derivatives

Research into the photophysical properties of novel fluorescent aryl-substituted thiophene derivatives has been conducted. These compounds are identified as promising materials for organic light-emitting diodes, with studies focusing on their UV-Vis absorption and photoluminescent spectra (Xu & Yu, 2011).

Synthesis and Structure-Physicochemical Properties Relationship of Thiophene-Substituted Bis(5,4-d)thiazoles

Symmetrically substituted thiazolo[5,4-d]thiazoles with a thiophene core were synthesized and characterized. The study provides insights into the relationship between structure and physicochemical properties, including UV-Vis and fluorescence, highlighting their potential application in material chemistry (Tokárová & Biathová, 2018).

Fluorescent Sensor for Ferric Ion Detection

A novel fluorescent sensor, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), was synthesized and characterized. It demonstrated strong fluorescence quenching in the presence of Fe3+ ions, making it a potential candidate for selective metal ion detection (Zhang et al., 2016).

Corrosion Inhibition for Aluminum Alloy

Thiophene derivatives have been studied for their corrosion inhibition properties for the AA2024-T3 aluminum alloy in hydrochloric acid medium. These studies involved electrochemical methods and DFT/B3LYP-based calculations, revealing high inhibition efficiencies and suggesting a promising application in corrosion protection (Arrousse et al., 2022).

Direcciones Futuras

Thiophene derivatives, including “4-(Thiophen-2-yl)thiophene-2-carbaldehyde”, have a wide range of applications in medicinal chemistry and material science . They are used in the synthesis of various drugs and are also important in the advancement of organic semiconductors . Therefore, the future research directions could involve exploring new synthesis methods, studying their pharmacological properties, and developing new applications in material science.

Mecanismo De Acción

Target of Action

4-(Thiophen-2-yl)thiophene-2-carbaldehyde, a thiophene-based compound, is known to interact with a variety of biological targets. Thiophene derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They are also used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents .

Mode of Action

It is known that thiophene derivatives can act as arylation reagents . In the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones, thiophen-2-carbaldehyde reacts with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its specific targets and mode of action. For instance, some thiophene derivatives have been found to exhibit high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans .

Análisis Bioquímico

Biochemical Properties

4-(Thiophen-2-yl)thiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of beta-aryl-beta-amino acids and urea derivatives, which are important in biochemical pathways . The compound acts as an arylation reagent, facilitating the addition of aryl groups to other molecules, which can alter their biochemical properties and activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, which can further influence cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound has been shown to inhibit certain enzymes involved in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents . This inhibition can affect the overall metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that thiophene derivatives, including this compound, can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been reported that thiophene derivatives can localize to the nucleus, where they can interact with nuclear proteins and influence gene expression .

Propiedades

IUPAC Name |

4-thiophen-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZMKZIXZVISIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290267 | |

| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-91-9 | |

| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

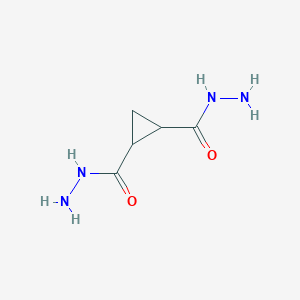

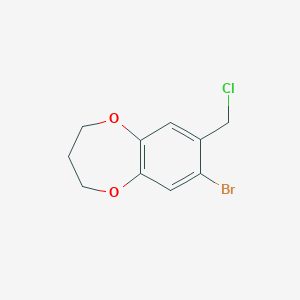

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)

![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)

![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)